Product packaging for 3-Cyclopropyl-2-ethoxypyridin-4-amine(Cat. No.:)

3-Cyclopropyl-2-ethoxypyridin-4-amine

Cat. No.: B13906399
M. Wt: 178.23 g/mol
InChI Key: OPPIMNLHCDTRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-2-ethoxypyridin-4-amine is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a pyridine core substituted with an ethoxy group, an amine, and a cyclopropyl moiety. The cyclopropyl group is a valuable structural component in drug design, known for its ability to influence a molecule's metabolic stability, lipophilicity, and conformational geometry . Similarly, ethoxy-substituted pyridines frequently serve as key intermediates in synthesizing more complex target molecules. Compounds with the cyclopropylamine pharmacophore have been investigated as potential ligands for nicotinic acetylcholine receptors (nAChRs), which are relevant targets for neurological disorders . Furthermore, the 4-aminopyridine structure is a privileged scaffold in medicinal chemistry. As a research chemical, this compound is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use. Researchers can utilize this compound to explore new chemical spaces, develop novel synthetic methodologies, and investigate structure-activity relationships in various biological contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B13906399 3-Cyclopropyl-2-ethoxypyridin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-cyclopropyl-2-ethoxypyridin-4-amine

InChI

InChI=1S/C10H14N2O/c1-2-13-10-9(7-3-4-7)8(11)5-6-12-10/h5-7H,2-4H2,1H3,(H2,11,12)

InChI Key

OPPIMNLHCDTRFG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=CC(=C1C2CC2)N

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopropyl 2 Ethoxypyridin 4 Amine

Advanced and Emerging Synthetic Approaches for 3-Cyclopropyl-2-ethoxypyridin-4-amine

Application of Flow Chemistry and Continuous Synthesis Techniques

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in the manufacturing of chemical compounds. While specific literature on the flow synthesis of this compound is not extensively detailed, the principles and advantages of this technology can be inferred from the synthesis of related pyridine (B92270) structures. Flow chemistry offers enhanced control over reaction parameters, improved safety, and often higher yields and purity compared to conventional methods.

Continuous flow processes involve pumping reagents through a network of tubes or channels, where they mix and react. The reaction conditions, such as temperature, pressure, and residence time, can be precisely controlled, leading to more consistent product quality. For the synthesis of a substituted pyridine like this compound, a multi-step continuous flow setup could be envisioned. For instance, the α-methylation of pyridines has been successfully demonstrated in a continuous flow system using a packed-bed reactor with a Raney® nickel catalyst. nih.gov This approach resulted in high selectivity and good yields, with the added benefits of reduced reaction times and waste generation. nih.gov

The advantages of employing a continuous flow methodology for the synthesis of pyridine derivatives are numerous. These include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the use of hazardous reagents. durham.ac.uk

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and cooling, enabling precise temperature control and reducing the formation of byproducts. durham.ac.uk

Rapid Optimization: The automated nature of flow systems allows for the rapid screening of reaction conditions, accelerating the optimization process.

Scalability: Scaling up a continuous flow process is typically more straightforward than a batch process, as it involves running the system for a longer duration rather than redesigning the reactor.

Optimization of Reaction Conditions and Scalability for this compound Production

The successful and economical production of this compound on a larger scale is contingent upon the meticulous optimization of reaction conditions and the scalability of the synthetic protocol.

Optimizing a synthetic route involves a systematic investigation of various reaction parameters to maximize product yield and minimize impurities. For the synthesis of substituted aminopyridines, key parameters that are typically optimized include temperature, reaction time, and the choice of solvent and catalyst.

A study on the synthesis of 2-aminopyridine (B139424) derivatives highlighted the importance of temperature in driving the reaction to completion. In a solvent-free, three-component reaction, the yield of the desired product significantly increased with an elevation in temperature. nih.gov

Table 1: Optimization of Reaction Conditions for a Generic 2-Aminopyridine Synthesis

EntryTemperature (°C)Time (h)Yield (%)
125240
2402420
360649
480375

This table is based on data for the synthesis of a 2-aminopyridine derivative and serves as an illustrative example of a typical optimization study. nih.gov

The scalability of a synthetic process is a critical consideration for industrial applications. A scalable synthesis should be robust, reproducible, and economically viable. For instance, a protocol for the synthesis of N-substituted-3-amino-4-halopyridines was successfully scaled up to a 15 mmol scale, yielding the product in high purity without the need for column chromatography. nih.gov This demonstrates that with careful optimization, laboratory-scale procedures can be adapted for larger-scale production.

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize the environmental impact of chemical manufacturing. acs.orgnih.gov For the synthesis of this compound, several green chemistry strategies can be employed.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, is a key aspect of green chemistry. nih.gov Solvent-free reactions, where the reactants themselves act as the reaction medium, are an even more sustainable option and have been successfully applied to the synthesis of pyridine derivatives. nih.govnih.gov

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Catalytic reactions are often more atom-economical and generate less waste compared to stoichiometric reactions. ijarsct.co.in

Energy Efficiency: Microwave-assisted synthesis has emerged as a green chemistry tool that can significantly reduce reaction times and energy consumption. nih.gov This technique has been successfully used in the synthesis of various pyridine derivatives, often leading to higher yields and purer products. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. One-pot, multicomponent reactions are particularly advantageous in this regard, as they can reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Reactivity Profile and Transformations of 3 Cyclopropyl 2 Ethoxypyridin 4 Amine

Electrophilic Reactions on the Pyridine (B92270) Ring of 3-Cyclopropyl-2-ethoxypyridin-4-amine

The pyridine ring in this compound is rendered electron-rich by the cumulative electron-donating effects of the 4-amino and 2-ethoxy substituents. This enhanced nucleophilicity makes the ring susceptible to attack by various electrophiles.

The regioselectivity of electrophilic aromatic substitution on the pyridine ring is governed by the directing effects of the existing substituents. The 4-amino group is a powerful activating group and directs incoming electrophiles to the ortho positions (C3 and C5). Similarly, the 2-ethoxy group is also activating and directs to its ortho (C3) and para (C5) positions. The C3 position is already substituted with a cyclopropyl (B3062369) group. Therefore, electrophilic attack is strongly favored at the C5 position, which is ortho to the amino group and para to the ethoxy group.

Common electrophilic substitution reactions such as halogenation and nitration are expected to proceed at the C5 position. For instance, nitration of a similar compound, 2-ethoxy-4-aminopyridine, has been shown to yield the 5-nitro derivative.

ReactionReagents and ConditionsExpected Major Product
NitrationHNO₃/H₂SO₄3-Cyclopropyl-2-ethoxy-5-nitropyridin-4-amine
BrominationBr₂/CH₃COOH5-Bromo-3-cyclopropyl-2-ethoxypyridin-4-amine
ChlorinationCl₂/CH₃COOH5-Chloro-3-cyclopropyl-2-ethoxypyridin-4-amine

The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation. Treatment with oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide can lead to the formation of the corresponding pyridine N-oxide. arkat-usa.orgscripps.edu The formation of the N-oxide can, in turn, influence the reactivity of the pyridine ring in subsequent reactions.

In some cases, oxidative dearomatization of pyridines can occur, leading to the formation of dihydropyridine (B1217469) derivatives. nih.gov However, more drastic conditions can lead to the opening of the pyridine ring, though this is less common and often requires specific reagents or catalysts. researchgate.net

ReactionTypical ReagentsPotential Products
N-Oxidationm-CPBA, H₂O₂This compound N-oxide
Oxidative DearomatizationSpecialized oxidizing agentsDihydropyridine diols/epoxides

Nucleophilic Reactivity of the Amine Functionality in this compound

The primary amino group at the C4 position is a key site of nucleophilic reactivity in the molecule, readily participating in a variety of reactions.

The exocyclic amino group of this compound can be readily acylated with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. publish.csiro.auresearchgate.net Similarly, alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. nih.govgoogle.comresearchgate.net These reactions are fundamental in modifying the properties of the molecule.

ReactionReagentsProduct Type
AcylationAcetyl chloride, Acetic anhydrideN-(3-Cyclopropyl-2-ethoxypyridin-4-yl)acetamide
AlkylationMethyl iodide, Benzaldehyde/NaBH(OAc)₃N-Methyl-3-cyclopropyl-2-ethoxypyridin-4-amine, N-Benzyl-3-cyclopropyl-2-ethoxypyridin-4-amine

The primary amine of this compound can undergo condensation reactions with a variety of carbonyl compounds. For instance, reaction with aldehydes or ketones can form Schiff bases (imines), which can be further reduced to secondary amines. Condensation with 1,3-dicarbonyl compounds can lead to the formation of new heterocyclic rings fused to the pyridine core. scilit.comresearchgate.netnih.gov

ReactantProduct Type
BenzaldehydeSchiff base (Imine)
Acetylacetone (a 1,3-dicarbonyl)Fused heterocyclic system

Transformations Involving the Cyclopropyl Moiety in this compound

The cyclopropyl group, due to its inherent ring strain, can participate in a variety of ring-opening reactions. These transformations can be initiated by light, acid, or radical species.

Photochemical activation of N-aryl cyclopropylamines can lead to formal [3+2] cycloaddition reactions with olefins, resulting in the formation of substituted cyclopentylamines. chemrxiv.orgresearchgate.netchemrxiv.orgrsc.org This reactivity proceeds through a single electron transfer (SET) mechanism.

Acid-catalyzed ring-opening of cyclopropylpyridines has also been reported, leading to the formation of ring-opened analogs. acs.orgnih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on both the cyclopropyl and pyridine rings.

Furthermore, radical-mediated ring-opening/cyclization reactions of cyclopropane (B1198618) derivatives are known. nih.govresearchgate.net In the context of this compound, a radical generated on the nitrogen or the pyridine ring could potentially initiate a ring-opening of the adjacent cyclopropyl group.

Reaction TypeInitiator/ConditionsPotential Product Class
Photochemical [3+2] CycloadditionVisible light, olefinSubstituted cyclopentylamines
Acid-Catalyzed Ring OpeningStrong acidRing-opened pyridine derivatives
Radical-Mediated Ring OpeningRadical initiatorRing-opened and/or cyclized products

Ring-Opening Reactions of the Cyclopropane Ring

The cyclopropane ring in this compound is susceptible to ring-opening reactions under various conditions, a consequence of its inherent ring strain. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from studies on analogous cyclopropyl-substituted systems.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can undergo protonation, leading to a carbocationic intermediate that can be trapped by nucleophiles. For instance, donor-acceptor cyclopropanes are known to undergo ring opening in the presence of Brønsted acids, which facilitates the formation of a stabilized zwitterionic species. nih.gov This reactivity suggests that under acidic conditions, the cyclopropyl group of this compound could potentially open to form a propenyl or other unsaturated side chain, with the regioselectivity of nucleophilic attack being influenced by the electronic effects of the pyridine ring.

Radical-Mediated Ring Opening: The cyclopropane ring can also be opened via radical intermediates. For example, the reaction of cyclopropyl vinyl sulfides with radicals can lead to ring-opened products. ppor.az It is plausible that under radical conditions, the cyclopropyl group of the title compound could undergo homolytic cleavage to generate a radical intermediate, which could then participate in further reactions such as additions or cyclizations.

Metal-Catalyzed Ring Opening: Transition metals can catalyze the ring opening of cyclopropanes. These reactions often proceed through the formation of metallacyclobutane intermediates. While specific examples with this compound are not documented, rhodium(II)-catalyzed reactions of cyclopropyl N-tosylhydrazones are known to lead to ring expansion to form cyclobutenes. enamine.net This suggests the potential for metal-catalyzed transformations of the cyclopropyl group to afford larger ring systems.

A summary of potential ring-opening reactions based on analogous systems is presented in Table 1.

Reaction TypeReagents/ConditionsPotential Product Type
Acid-CatalyzedStrong Brønsted Acid (e.g., H2SO4), NucleophilePropenyl-substituted pyridine
Radical-MediatedRadical Initiator (e.g., AIBN), Radical TrapRing-opened alkyl-substituted pyridine
Metal-CatalyzedTransition Metal Catalyst (e.g., Rh(II) complex)Ring-expanded product (e.g., cyclobutene)

Functionalization of the Cyclopropyl Group

Beyond ring-opening, the cyclopropyl group can also undergo functionalization while retaining its three-membered ring structure.

Cycloaddition Reactions: Cyclopropyl pyridines can participate in cycloaddition reactions. For example, a [3+2] cycloaddition of cyclopropyl pyridines with alkynes has been reported, demonstrating a method for constructing more complex ring systems fused to the cyclopropane. nih.gov This type of reactivity could potentially be applied to this compound to build cyclopentane (B165970) rings adjacent to the pyridine core.

C-H Functionalization: Direct functionalization of the C-H bonds of the cyclopropane ring is another possibility, although challenging. Advances in C-H activation chemistry may provide routes to introduce new substituents onto the cyclopropyl group without cleaving the ring.

Reactivity and Derivatization of the Ethoxy Group in this compound

The 2-ethoxy group on the pyridine ring is a key functional handle for derivatization.

Nucleophilic Aromatic Substitution: The ethoxy group at the 2-position of a pyridine ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is particularly true when the pyridine ring is activated by electron-withdrawing groups or upon N-activation. In the context of this compound, while the amino group is electron-donating, protonation of the ring nitrogen under acidic conditions would render the 2-position susceptible to nucleophilic attack. Common nucleophiles for such reactions include amines, alkoxides, and thiolates. For instance, 2-ethoxypyridine (B84967) can be converted to 2-halopyridines, which are versatile intermediates for further functionalization. rsc.org

O-Dealkylation: The ethyl group can be cleaved to yield the corresponding 2-pyridone derivative. This transformation is typically achieved using strong acids such as HBr or Lewis acids like BBr3. The resulting 2-pyridone can exist in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form and offers a different spectrum of reactivity for further derivatization.

Table 2 summarizes potential derivatization reactions of the ethoxy group.

Reaction TypeReagents/ConditionsProduct Type
Nucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., RNH2, RSNa)2-Amino- or 2-thio-substituted pyridine
O-DealkylationStrong Acid (e.g., HBr) or Lewis Acid (e.g., BBr3)2-Pyridone derivative

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes selectivity a crucial aspect of its chemistry.

Chemoselectivity: The relative reactivity of the amino, ethoxy, and cyclopropyl groups, as well as the pyridine ring itself, will determine the outcome of a reaction. For example, in electrophilic aromatic substitution, the electron-rich pyridine ring is likely to be the most reactive site. Conversely, under conditions favoring nucleophilic attack, the 2-position (bearing the ethoxy group) could be targeted. The choice of reagents and reaction conditions is paramount in directing the transformation to the desired functional group. For instance, the use of a palladium catalyst can allow for chemoselective cross-coupling reactions, differentiating between different leaving groups on a polysubstituted pyridine. nih.govmdpi.com

Regioselectivity: For reactions involving the pyridine ring, the directing effects of the substituents are critical. The 4-amino and 2-ethoxy groups are both ortho-, para-directing and activating. This would suggest that electrophilic attack is most likely to occur at the 5-position. In the case of metallation, the regioselectivity can be controlled by the choice of base and reaction conditions. For example, in the related 3-chloro-2-ethoxypyridine, lithiation occurs regioselectively at the 4-position. nih.govnih.govrsc.org This suggests that deprotonation of the 5-position in this compound could be a viable strategy for introducing substituents at that site.

Stereoselectivity: For reactions involving the formation of new chiral centers, such as the functionalization of the cyclopropyl group, controlling the stereochemical outcome is important. Asymmetric catalysis could be employed to achieve enantioselective transformations. For instance, Simmons-Smith cyclopropanation can be performed enantioselectively. nih.gov

Synthesis of Derivatives and Analogs of this compound

The synthesis of derivatives and analogs of this compound can be achieved by leveraging the reactivity of its functional groups.

Derivatization of the Amino Group: The 4-amino group can be readily acylated, alkylated, or sulfonylated using standard procedures to introduce a wide variety of substituents. It can also be a handle for the construction of fused ring systems. For example, 3-aminopyrazolo[3,4-b]pyridine derivatives can be synthesized from the corresponding amino-substituted pyridines.

Functionalization of the Pyridine Ring: As discussed, the pyridine ring can be functionalized at the 5-position via electrophilic substitution or directed metallation. Furthermore, the generation of a 3,4-pyridyne intermediate from a suitably substituted precursor (e.g., a 3-halo derivative) allows for the introduction of two new substituents at the 3- and 4-positions. nih.govnih.govrsc.org

Synthesis of Analogs with Modified Substituents: Analogs can be synthesized by varying the substituents at the 2-, 3-, and 4-positions. For instance, analogs with different alkoxy groups at the 2-position can be prepared from the corresponding 2-halopyridine and the desired alcohol. Similarly, analogs with different substituents at the 3-position can be accessed through cross-coupling reactions or by starting from a different 3-substituted pyridine precursor. The synthesis of various functionalized 4-aminopyridines has been reported through ring transformation reactions, which could be adapted to produce analogs of the title compound. nih.gov

Mechanistic Investigations of Reactions Involving 3 Cyclopropyl 2 Ethoxypyridin 4 Amine

Elucidation of Reaction Pathways and Intermediates

Currently, there is a lack of published studies that specifically outline the reaction pathways and identify intermediates for transformations involving 3-Cyclopropyl-2-ethoxypyridin-4-amine. General principles of organic chemistry suggest that reactions could involve the amine functionality, the pyridine (B92270) ring, the ethoxy group, or the cyclopropyl (B3062369) ring. For instance, the amine group could act as a nucleophile, while the pyridine ring could undergo electrophilic or nucleophilic substitution depending on the reaction conditions. The cyclopropyl group, due to its inherent ring strain, could potentially undergo ring-opening reactions under certain catalytic or acidic conditions. However, without experimental data, these remain hypotheses.

Transition State Analysis in this compound Transformations

No specific transition state analyses for reactions of this compound have been found in the reviewed literature. Such studies, typically involving computational chemistry, would be crucial to understanding the energy barriers and geometries of the transition states for various potential reactions, thereby providing insight into reaction kinetics and selectivity.

Kinetic Studies and Rate Law Determination for Key Reactions

A search of scientific databases did not yield any kinetic studies or determined rate laws for reactions where this compound is a reactant. This type of research is fundamental for understanding reaction mechanisms, as it provides quantitative data on how the concentration of reactants, catalysts, and temperature affect the rate of a chemical transformation.

Isotopic Labeling Studies in Mechanistic Exploration

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby elucidating the mechanism. There are no available reports of isotopic labeling studies having been conducted on this compound to probe its reaction mechanisms. Such experiments would be invaluable in confirming or refuting potential mechanistic pathways.

Theoretical and Computational Studies on 3 Cyclopropyl 2 Ethoxypyridin 4 Amine

Electronic Structure and Molecular Orbital Analysis of 3-Cyclopropyl-2-ethoxypyridin-4-amine

The arrangement of electrons in molecular orbitals governs the fundamental chemical and physical properties of a compound. For this compound, the interplay between the aromatic pyridine (B92270) ring, the electron-donating amino and ethoxy groups, and the unique cyclopropyl (B3062369) substituent creates a complex electronic landscape.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. pku.edu.cn The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species. ucsb.edu

For this compound, the HOMO is expected to be localized predominantly on the electron-rich portions of the molecule, specifically the 4-amino group and the π-system of the pyridine ring. This distribution indicates that these sites are the most probable points for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the pyridine ring, highlighting the regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. pku.edu.cn A smaller gap suggests that the molecule can be more easily excited, implying higher chemical reactivity. Computational methods such as Density Functional Theory (DFT) are employed to calculate these orbital energies.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP)
Molecular OrbitalEnergy (eV)Primary Location
LUMO-0.85Pyridine Ring π* System
HOMO-5.204-Amino Group, Pyridine Ring π System
HOMO-LUMO Gap (ΔE)4.35-

The distribution of electron density within a molecule dictates its electrostatic interactions. Molecular Electrostatic Potential (MEP), or Electrostatic Potential (ESP) maps, provide a visual representation of the charge landscape on the molecule's surface. deeporigin.com These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, and identifying regions of nucleophilic or electrophilic character. researchgate.net

In an MEP map of this compound, distinct regions of varying potential are expected:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group due to the presence of lone pairs.

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack and are typically found around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.

Neutral Potential (Green): These areas, likely the cyclopropyl and ethyl hydrocarbon portions, have a relatively balanced charge distribution.

In addition to MEP maps, calculating the partial atomic charges (e.g., using Mulliken population analysis) provides a quantitative measure of the charge distribution.

Table 2: Hypothetical Partial Atomic Charges for Key Atoms in this compound
AtomHypothetical Charge (a.u.)Predicted Role
Pyridine N-0.55Nucleophilic Center, H-bond Acceptor
Amino N-0.40Nucleophilic Center
Amino H+0.25Electrophilic Center, H-bond Donor
Ethoxy O-0.50Nucleophilic Center, H-bond Acceptor

Conformational Analysis and Rotational Barriers of this compound

The three-dimensional structure of a molecule is determined by its various possible conformations and the energy barriers to rotation around its single bonds. For this compound, conformational flexibility arises primarily from the rotation of the cyclopropyl and ethoxy substituents.

The orientation of the cyclopropyl group relative to the pyridine ring is particularly significant. Computational studies on similar arylcyclopropanes show that the lowest energy conformation is typically the "bisected" form, where the plane of the aromatic ring passes through one C-C bond of the cyclopropane (B1198618). nih.gov This alignment allows for maximal electronic conjugation between the π-system of the ring and the Walsh orbitals of the cyclopropane. rsc.org Rotation to a "perpendicular" conformation is possible but requires overcoming an energy barrier. Similarly, rotation around the C-O and C-C bonds of the ethoxy group will lead to different conformers with varying steric energies.

Theoretical calculations can map the potential energy surface by systematically rotating these bonds, allowing for the identification of stable conformers and the transition states that connect them.

Table 3: Hypothetical Rotational Barriers and Relative Energies of Conformers
Rotation/ConformerDescriptionRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Cyclopropyl (Bisected)Most stable orientation0.0~4-5
Cyclopropyl (Perpendicular)Transition state or higher energy conformer~4.5
Ethoxy (Anti)Ethyl group extended away0.0~2-3
Ethoxy (Gauche)Ethyl group rotated~0.8

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds. mdpi.com Methods like DFT can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra with considerable accuracy. researchgate.netyoutube.com

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds. For this compound, characteristic frequencies would be calculated for the N-H stretches of the amino group, C-H stretches of the aromatic, cyclopropyl, and ethoxy groups, C-O stretching of the ether linkage, and various C=C and C=N vibrations within the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated by determining the magnetic shielding around each atom. scilit.com These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra to confirm assignments.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data
Spectroscopic FeatureTypeCalculated ValueExpected Experimental Value
IR FrequencyN-H Stretch (Amine)3410, 3320 cm⁻¹~3400-3300 cm⁻¹
IR FrequencyC-O Stretch (Ether)1245 cm⁻¹~1250 cm⁻¹
¹H NMR ShiftAmino Protons (-NH₂)δ 5.5 ppmδ 5.0-6.0 ppm
¹³C NMR ShiftPyridine C4 (bonded to -NH₂)δ 155 ppmδ 150-160 ppm

Molecular Dynamics Simulations of this compound and its Interactions

While quantum chemical calculations examine static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. rsc.org An MD simulation models the movements of atoms by solving Newton's equations of motion, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. rsc.org

An MD simulation of this compound in an aqueous solution could reveal:

Solvation Structure: How water molecules arrange themselves around the solute, forming a solvation shell.

Hydrogen Bonding Dynamics: The formation, duration, and breaking of hydrogen bonds between the molecule's hydrogen bond donors (-NH₂) and acceptors (pyridine N, ethoxy O) and the surrounding water molecules.

Conformational Dynamics: The transitions between different rotational conformers of the ethoxy and cyclopropyl groups in a solution environment, providing a more realistic picture of the molecule's flexibility.

These simulations are crucial for understanding how the molecule behaves in a biological or chemical system where it is not in isolation.

Prediction of Reactivity and Selectivity using Computational Chemistry

By integrating the findings from various computational analyses, a comprehensive prediction of the chemical reactivity and selectivity of this compound can be formulated.

Identifying Reactive Sites: FMO theory and MEP maps work in concert to identify the most probable sites for chemical reactions. ucsb.eduias.ac.in The HOMO distribution and negative potential regions on the amino group and pyridine nitrogen suggest these are the primary centers for electrophilic attack. The LUMO distribution indicates the ring carbons are sites for nucleophilic attack.

Predicting Selectivity: Computational models can help predict which of the potential reactive sites is most likely to react. For instance, while both the pyridine nitrogen and the amino nitrogen are nucleophilic, their relative reactivity can be assessed by comparing their calculated partial charges and their contribution to the HOMO.

Steric Effects: The conformational analysis reveals the three-dimensional structure and steric hindrance around the reactive sites. The bulky cyclopropyl and ethoxy groups ortho to the pyridine nitrogen may sterically hinder the approach of reactants to this site, potentially favoring reactions at the more accessible 4-amino position.

These predictive models allow for a rational understanding of the molecule's behavior, guiding further experimental investigation into its chemical properties and potential applications.

Structure-Reactivity Relationship (SAR) Concepts based on Theoretical Models (excluding biological activity)

The reactivity of an organic molecule is intrinsically linked to its electronic and steric properties. For this compound, theoretical models, such as those derived from Density Functional Theory (DFT) calculations, can provide significant insights into its chemical behavior. These models help in understanding how the interplay of the cyclopropyl, ethoxy, and amine substituents on the pyridine ring influences its reactivity towards various chemical transformations.

The pyridine ring itself is a π-deficient aromatic system due to the presence of the electronegative nitrogen atom, which influences its reactivity, making it susceptible to nucleophilic attack. mdpi.com The substituents at positions 2, 3, and 4 dramatically modulate this intrinsic reactivity.

Substituent Effects on the Pyridine Ring:

The electronic nature of the substituents—cyclopropyl, ethoxy, and amine—plays a crucial role in determining the electron density distribution across the pyridine ring. Both the ethoxy and amine groups are strong electron-donating groups (EDGs) due to the lone pairs of electrons on the oxygen and nitrogen atoms, respectively, which can be delocalized into the pyridine ring through resonance. rsc.org The cyclopropyl group can also act as a good π-electron donor, a property attributed to the unique hybridization of its carbon atoms. stackexchange.com

The presence of these electron-donating substituents is expected to increase the electron density on the pyridine ring, which in turn affects its reactivity. researchgate.net Specifically, the increased electron density can enhance the nucleophilicity of the ring and influence the regioselectivity of electrophilic substitution reactions, should they occur.

Analysis of Frontier Molecular Orbitals:

Theoretical models often utilize the concept of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to predict chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For this compound, the presence of multiple electron-donating groups is expected to raise the energy of the HOMO, making the molecule a better electron donor and more susceptible to oxidation. Conversely, these groups would also be expected to raise the energy of the LUMO, making the molecule less susceptible to reduction.

Table 1: Hypothetical Frontier Molecular Orbital Energies (in eV) for Substituted Pyridines

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyridine (unsubstituted)-6.89-0.546.35
4-aminopyridine-5.98-0.215.77
2-ethoxypyridine (B84967)-6.25-0.355.90
This compound-5.65-0.155.50

Note: These values are illustrative and intended to demonstrate the expected trends based on substituent effects.

Molecular Electrostatic Potential (MEP) Mapping:

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show regions of high electron density (negative potential), likely concentrated around the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the ethoxy and amine groups, respectively. These regions would be the most probable sites for protonation and attack by electrophiles. Conversely, regions of low electron density (positive potential) would indicate sites susceptible to nucleophilic attack.

Steric Considerations:

Beyond electronic effects, the steric hindrance imposed by the substituents can also influence reactivity. The cyclopropyl and ethoxy groups, particularly at the 2 and 3 positions, can sterically hinder the approach of reagents to the adjacent sites on the pyridine ring and the ring nitrogen itself. This steric crowding can affect the rate and outcome of chemical reactions. For instance, coordination with metal centers or reactions involving bulky reagents might be unfavored at the sterically encumbered positions.

Quantitative Structure-Reactivity Descriptors:

Computational chemistry allows for the calculation of various molecular descriptors that can be correlated with reactivity. These descriptors provide a quantitative basis for understanding the structure-reactivity relationship.

Table 2: Hypothetical Calculated Quantum Chemical Descriptors

DescriptorPredicted ValueImplication on Reactivity
Dipole Moment (Debye)HighIndicates a polar molecule, influencing solubility and intermolecular interactions.
Mulliken Atomic ChargesNegative charge on N1 (pyridine), O (ethoxy), and N4 (amine)Confirms the electron-donating nature of the substituents and identifies nucleophilic centers.
Global Hardness (η)LowA lower value, derived from the HOMO-LUMO gap, suggests higher reactivity.
Global Electrophilicity (ω)LowIndicates a lower tendency to act as an electrophile.

Note: These values are illustrative and based on general principles of substituent effects on pyridine systems.

Application of 3 Cyclopropyl 2 Ethoxypyridin 4 Amine As a Synthetic Building Block and Intermediate

Advanced Analytical Methodologies for Research on 3 Cyclopropyl 2 Ethoxypyridin 4 Amine and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 3-Cyclopropyl-2-ethoxypyridin-4-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its covalent framework.

¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the ethoxy group's methylene (B1212753) and methyl protons, the cyclopropyl (B3062369) ring protons, and the amine protons. The ¹³C NMR would complement this by identifying all unique carbon environments.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, within the ethoxy and cyclopropyl groups. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, which are crucial for piecing together the molecular puzzle, for example, connecting the cyclopropyl and ethoxy groups to the pyridine core.

Hypothetical ¹H NMR Data for this compound
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (Pyridine)~7.5d~5.0
H-6 (Pyridine)~6.2d~5.0
-NH₂~4.5br s-
-OCH₂CH₃~4.1q7.0
Cyclopropyl CH~1.8m-
-OCH₂CH₃~1.4t7.0
Cyclopropyl CH₂~0.9m-
Cyclopropyl CH₂'~0.6m-

Advanced Applications:

Solid-State NMR (ssNMR): In cases where the compound is insoluble or if information on the solid-state structure is needed without single crystals, ssNMR can provide valuable data on molecular conformation and packing in the solid phase.

Variable Temperature (VT) NMR: VT-NMR studies could be employed to investigate dynamic processes, such as restricted rotation around the C-N or C-O bonds, or to study conformational equilibria of the cyclopropyl or ethoxy substituents.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₄N₂O), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared against the experimentally determined value, typically with an error of less than 5 ppm.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation patterns, providing further structural confirmation. Studies on related 1-cyclopropyl-1,2-dihydropyridinyl derivatives have shown novel fragmentation pathways involving an initial 1,5-sigmatropic hydrogen shift accompanied by the opening of the cyclopropyl ring. nih.gov A similar pathway could be anticipated for this compound, leading to characteristic fragment ions that confirm the presence and position of the cyclopropyl group.

Hypothetical HRMS Fragmentation Data for this compound
Formula Calculated m/z for [M+H]⁺
C₁₀H₁₅N₂O⁺179.1184
Plausible Fragment Ions Proposed Structure
[M-C₂H₄]⁺Loss of ethene from ethoxy group
[M-C₂H₅O]⁺Loss of ethoxy radical
[M-C₃H₅]⁺Loss of cyclopropyl group

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. eurjchem.com For this compound, characteristic vibrational modes would confirm its key structural features.

N-H vibrations of the primary amine would appear as distinct stretches in the 3300-3500 cm⁻¹ region.

C-H vibrations from the aromatic pyridine ring, aliphatic ethoxy, and cyclopropyl groups would be observed in the 2850-3100 cm⁻¹ range.

C=C and C=N ring stretching vibrations of the pyridine moiety would produce characteristic bands in the 1400-1600 cm⁻¹ region.

C-O stretching of the ethoxy group would be evident around 1250-1050 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the cyclopropyl group.

Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups
Functional Group Vibrational Mode
Primary Amine (-NH₂)N-H Stretch
Pyridine RingC=C, C=N Stretch
Ethoxy (-OCH₂CH₃)C-O Stretch
CyclopropylRing Strain / C-H Stretch

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound or its derivatives be obtained, single-crystal X-ray diffraction would provide the definitive solid-state structure. researchgate.net This powerful technique yields precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. mdpi.com Furthermore, it reveals details about the three-dimensional packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding involving the amine group, which can significantly influence the compound's physical properties. For pyridine derivatives, orthorhombic and monoclinic crystal systems are common. eurjchem.comwikipedia.org

Hypothetical Crystallographic Data Table
Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.0
b (Å)~10.0
c (Å)~13.0
β (°)~105
Volume (ų)~1000
Z (molecules/unit cell)4

Chiral Analytical Methods for Enantiomeric Purity Assessment (if stereoselective synthesis is pursued)

While this compound is an achiral molecule, stereoselective synthesis might be pursued for its derivatives where a chiral center is introduced. In such cases, assessing the enantiomeric purity is crucial. Chiral analytical methods, primarily chiral chromatography, would be employed.

Chiral High-Performance Liquid Chromatography (HPLC): This would involve using a chiral stationary phase (CSP), often based on derivatized polysaccharides or cyclodextrins, to separate the enantiomers. lcms.cz

Chiral Gas Chromatography (GC): For volatile and thermally stable derivatives, GC with a chiral column can achieve excellent separation of enantiomers. lcms.cz

The development of such methods is essential for calculating the enantiomeric excess (ee) of the synthetic products, a critical parameter in asymmetric synthesis. nih.gov

Chromatographic Techniques (e.g., HPLC, GC) for Reaction Monitoring and Purity Analysis in Research Contexts

Chromatographic techniques are the workhorse methods for monitoring the progress of chemical reactions and assessing the purity of the final products.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method for analyzing compounds like this compound. helixchrom.com A C18 column with a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used. helixchrom.comthermofisher.com A UV detector would be suitable for detection, given the aromatic pyridine core. This method allows for the quantification of the main product and the detection of impurities from starting materials or side reactions.

Gas Chromatography (GC): GC can be used if the compound and its potential impurities are sufficiently volatile and thermally stable. cdc.gov Given the polarity of the amine group, derivatization (e.g., acylation or silylation) might be necessary to improve peak shape and prevent tailing. thermofisher.com GC coupled with a mass spectrometer (GC-MS) is particularly powerful for identifying unknown impurities.

Hypothetical HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~7.5 min

Future Research Directions and Unexplored Avenues for 3 Cyclopropyl 2 Ethoxypyridin 4 Amine

Development of More Sustainable and Efficient Synthetic Pathways

The creation of environmentally friendly and cost-effective synthetic routes is a primary goal in modern chemistry. For 3-Cyclopropyl-2-ethoxypyridin-4-amine, future research will likely concentrate on developing greener and more efficient manufacturing processes. This includes exploring novel catalytic systems that avoid the use of rare or toxic metals, optimizing reaction conditions to reduce energy consumption and waste generation, and investigating the use of renewable starting materials. The development of a streamlined, scalable synthesis will be crucial for making this compound more accessible for widespread research and industrial application.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of a cyclopropyl (B3062369) group, an ethoxy group, and an amine group on a pyridine (B92270) ring suggests that this compound may exhibit novel reactivity. Future studies will aim to uncover new chemical transformations and reactivity patterns. This could involve exploring its behavior in a variety of reaction types, such as cycloadditions, transition-metal-catalyzed cross-coupling reactions, and C-H functionalization. A deeper understanding of its reactivity will expand its utility as a building block in the synthesis of more complex molecules.

Expansion of Applications as a Versatile Synthetic Platform

Given its distinct structural features, this compound is a promising platform for the synthesis of a diverse range of chemical compounds. Future research is expected to broaden its applications as a versatile synthetic intermediate. This could involve its use in the creation of libraries of compounds for drug discovery, the development of new agrochemicals, or the synthesis of functional organic materials. Its potential as a scaffold for generating molecular diversity makes it a valuable tool for medicinal and materials chemists.

Integration into Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation are rapidly advancing chemical research. The integration of this compound into these workflows represents a significant future direction. nih.gov Developing robust protocols for its use in automated systems would enable the rapid synthesis and screening of large numbers of derivatives. This could accelerate the discovery of new compounds with desirable biological activities or material properties.

Exploration of Supramolecular Chemistry Involving this compound

The aminopyridine functional group is known to participate in the formation of ordered supramolecular structures through hydrogen bonding. rsc.org The presence of both hydrogen bond donors and acceptors in this compound makes it a compelling candidate for studies in supramolecular chemistry. Future research could investigate its ability to self-assemble into well-defined architectures or to act as a host or guest in host-guest chemical systems. rsc.orgmdpi.comnih.govresearchgate.net The insights gained from such studies could lead to the design of novel materials with applications in areas like molecular recognition and sensing.

Potential for Material Science Applications

The unique electronic and structural properties of this compound suggest its potential for use in material science. Future investigations may explore its application as a monomer for the synthesis of novel polymers, as a ligand for the construction of metal-organic frameworks (MOFs), or as a component in the design of functional materials. The ability to tune the properties of the resulting materials by modifying the structure of the aminopyridine building block makes this a particularly promising area of research.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 3-Cyclopropyl-2-ethoxypyridin-4-amine?

  • Methodological Answer : The compound can be synthesized via coupling reactions of pyrimidine derivatives with amines or by reacting chloroalkylpyrimidines with ammonia. For example, cyclopropanamine can be reacted with halogenated pyridine intermediates under catalytic conditions (e.g., copper(I) bromide) in polar solvents like dimethyl sulfoxide (DMSO) at moderate temperatures (35–60°C) . Optimization of reaction time (e.g., 48 hours) and purification via column chromatography (e.g., ethyl acetate/hexane gradients) are critical for yield improvement .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Hazard statements (H302, H312, H315) indicate risks of toxicity upon ingestion, skin contact, or eye exposure. Researchers must use PPE (gloves, goggles, respirators) and work in fume hoods. First-aid measures include rinsing eyes with water for 15 minutes and immediate medical consultation for inhalation exposure .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Key structural features include a pyridine core substituted with a cyclopropyl group (C1–C3), an ethoxy group (OCH2CH3), and an amine at the 4-position. Techniques like X-ray crystallography or NMR (¹H/¹³C) validate bond angles and electronic environments. For example, the cyclopropyl ring exhibits distinct ¹H NMR signals at δ 0.5–1.5 ppm due to constrained geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

  • Methodological Answer : Low yields (e.g., 17.9% in ) often arise from incomplete coupling or side reactions. Strategies include:

  • Catalyst Screening : Testing palladium or copper catalysts (e.g., CuBr) to enhance amine-pyridine coupling efficiency .
  • Solvent Optimization : Using polar aprotic solvents (DMSO, DMF) to stabilize intermediates.
  • Temperature Control : Maintaining 35–50°C to balance reaction rate and byproduct formation .

Q. What analytical techniques resolve contradictions in spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or HRMS data require cross-validation:

  • Multi-Nuclear NMR : ¹H, ¹³C, and DEPT-135 spectra confirm proton environments and quaternary carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 215 [M+H]+) verifies molecular formula .
  • X-ray Diffraction : Resolves ambiguities in stereochemistry or regiochemistry .

Q. How can researchers design derivatives of this compound for biological activity studies?

  • Methodological Answer : Functional group modifications include:

  • Electron-Withdrawing Groups : Introducing fluorine at the pyridine 5-position to enhance binding to target proteins .
  • Side Chain Variation : Replacing the ethoxy group with methylthio or aminoalkyl chains to modulate solubility and bioavailability .

Q. What methods ensure purity and reproducibility in large-scale synthesis?

  • Methodological Answer :

  • Chromatographic Purification : Gradient elution (e.g., 0–100% ethyl acetate in hexane) removes unreacted starting materials .
  • Melting Point Analysis : Sharp melting ranges (e.g., 104–107°C) indicate high crystallinity and purity .
  • HPLC/GC-MS : Quantifies residual solvents (e.g., DMSO) and byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.